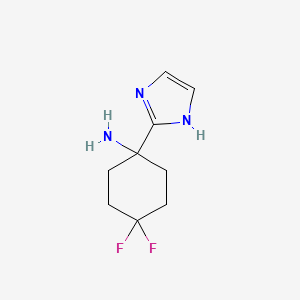

4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine

Description

4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a cyclohexane derivative featuring a 1H-imidazol-2-yl substituent and two fluorine atoms at the 4,4-positions of the cyclohexane ring. The imidazole moiety introduces aromaticity and hydrogen-bonding capabilities, while the difluoro substitution enhances ring rigidity and electronic effects. Its dihydrochloride salt form (CAS 2059913-83-4) is documented in , improving solubility for pharmaceutical applications .

Properties

Molecular Formula |

C9H13F2N3 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4,4-difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H13F2N3/c10-9(11)3-1-8(12,2-4-9)7-13-5-6-14-7/h5-6H,1-4,12H2,(H,13,14) |

InChI Key |

NHEKANUQLGUKSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1(C2=NC=CN2)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an imidazole derivative in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Imidazole vs. Pyridine/Phenyl : The 1H-imidazol-2-yl group in the target compound provides stronger hydrogen-bonding capacity and aromaticity compared to pyridin-3-ylmethyl () or fluorophenyl (). This difference influences solubility and target-binding affinity in biological systems.

- Aliphatic vs. Aromatic Substituents : The 2-methoxyethyl group () increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Impact of Difluoro Substitution

The 4,4-difluoro groups in the target compound introduce steric and electronic effects:

- Rigidity : Fluorine atoms restrict cyclohexane ring puckering, stabilizing specific conformations critical for receptor interactions.

Biological Activity

4,4-Difluoro-1-(1H-imidazol-2-yl)cyclohexan-1-amine is a fluorinated organic compound with potential applications in medicinal chemistry, particularly as a pharmacophore in drug development. Its unique structural features, including the presence of difluoromethyl and imidazole groups, suggest interesting biological activities that warrant further investigation.

Chemical Structure and Properties

- Molecular Formula : C₇H₈F₂N₂

- Molecular Weight : 201.22 g/mol

- CAS Number : 2060037-31-0

The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group may enhance its binding affinity and selectivity due to increased lipophilicity and electronic effects. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which could influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds containing imidazole derivatives exhibit significant anticancer activities. For instance, a related study on imidazole-based compounds demonstrated their ability to inhibit key signaling pathways involved in tumor growth and metastasis. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | HDAC6 |

| Related Imidazole Compound | 0.531 | HDAC6 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Specifically, studies have shown that difluoromethyl-containing compounds can act as selective inhibitors of HDAC6, a target implicated in cancer and neurodegenerative diseases. The binding kinetics and selectivity of these compounds are critical for their therapeutic efficacy.

Study on HDAC Inhibition

In a recent investigation, several difluoromethyl-substituted imidazoles were synthesized and evaluated for their HDAC inhibitory activity. The findings revealed that the introduction of the difluoromethyl group significantly enhanced the inhibitory potency compared to their non-fluorinated counterparts.

Key Findings :

- Selectivity : Compounds displayed selective inhibition against HDAC6 with minimal activity against other isoforms.

- Binding Affinity : The difluoromethyl group contributed to stronger interactions with the active site of HDAC6.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, further toxicological evaluations are necessary to assess its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.